molecular formula C20H20N2O4S B2785003 Butyl 4-(2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamido)benzoate CAS No. 952963-13-2

Butyl 4-(2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamido)benzoate

Cat. No. B2785003
CAS RN: 952963-13-2
M. Wt: 384.45
InChI Key: DRFUHFJLEXAJGB-UHFFFAOYSA-N
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Description

Butyl 4-(2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamido)benzoate is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. We will also list future directions for research on this compound.

Scientific Research Applications

Novel Fluorescent Compounds and Their Applications

Research on a novel class of 2-(2'-hydroxyphenyl)benzothiazole-based compounds, related to the structure of interest, has shown that these compounds exhibit aggregation-induced emission enhancement (AIEE) due to restricted intramolecular motion, making them promising for applications in optical materials and sensors (Yan Qian et al., 2007).

Antioxidants for Industrial Applications

Studies on benzimidazole derivatives have explored their potential as antioxidants for base stock oil, indicating the relevance of such compounds in enhancing the oxidative stability of industrial oils and lubricants (J. Basta et al., 2017).

Anticancer Research

Research into benzothiazole derivatives bearing different heterocyclic rings has identified compounds with considerable anticancer activity, suggesting potential therapeutic applications for similar compounds in oncology (L. Yurttaş et al., 2015).

Anti-inflammatory Pharmaceuticals

A study on NOSH-Aspirin, a hybrid compound releasing nitric oxide and hydrogen sulfide, demonstrated potent anti-inflammatory properties and cell growth inhibitory effects on various human cancer cell lines, highlighting the potential of similar hybrid compounds in pharmaceutical development (R. Kodela et al., 2012).

Organic Synthesis and Molecular Design

Research on cyclic sulfonamides through intramolecular Diels-Alder reactions showcases the synthetic utility of complex organic compounds, including those similar to the compound , in the design of molecules with specific biological or physical properties (I. Greig et al., 2001).

properties

IUPAC Name

butyl 4-[[2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-2-3-10-25-20(24)14-6-8-15(9-7-14)21-19(23)13-16-12-17(26-22-16)18-5-4-11-27-18/h4-9,11-12H,2-3,10,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFUHFJLEXAJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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